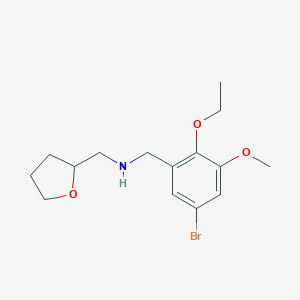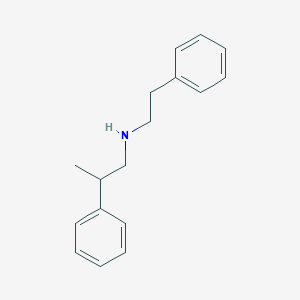
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that is widely used in the synthesis of various drugs and pharmaceuticals.
作用機序
The mechanism of action of 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in the inflammatory response. This compound also has antioxidant properties that help to reduce oxidative stress and damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one has several biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to have antibacterial properties that can help to prevent the growth of harmful bacteria.
実験室実験の利点と制限
One advantage of using 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one in lab experiments is that it has several potential applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and antibacterial properties, making it a versatile compound for researchers to use. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one. One direction is to further study its anti-inflammatory and antioxidant properties and its potential use in the treatment of diseases such as cancer and Alzheimer's disease. Another direction is to study its antibacterial properties and its potential use in the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
合成法
The synthesis of 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one is a complex process that involves several steps. The synthesis begins with the reaction of 3-methyl-5-nitroimidazole with thioacetic acid to form 2-(3-methyl-5-nitroimidazol-4-yl)thioacetic acid. This is then reacted with 6-propyl-2,4-dihydroxypyrimidine to form the desired product. The final product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one has several potential applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and antibacterial properties. It has also been studied for its potential use in the treatment of cancer and other diseases.
特性
製品名 |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one |
|---|---|
分子式 |
C11H13N5O3S |
分子量 |
295.32 g/mol |
IUPAC名 |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H13N5O3S/c1-3-4-7-5-8(17)14-11(13-7)20-10-9(16(18)19)12-6-15(10)2/h5-6H,3-4H2,1-2H3,(H,13,14,17) |
InChIキー |
SXHZTDAQNOZYMF-UHFFFAOYSA-N |
異性体SMILES |
CCCC1=CC(=O)N=C(N1)SC2=C(N=CN2C)[N+](=O)[O-] |
SMILES |
CCCC1=CC(=O)N=C(N1)SC2=C(N=CN2C)[N+](=O)[O-] |
正規SMILES |
CCCC1=CC(=O)N=C(N1)SC2=C(N=CN2C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)


![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)
![2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B267816.png)
![N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267817.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B267825.png)

![N-{4-[(4-methylbenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B267833.png)
![3-[(2-Furylmethyl)amino]-1-adamantanol](/img/structure/B267834.png)